![molecular formula C10H20OS B14476582 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol CAS No. 72087-69-5](/img/structure/B14476582.png)
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol is an organic compound with a complex structure that includes a sulfanyl group and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol typically involves multiple steps, starting from simpler organic molecules
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfanyl group or to convert the alcohol to an alkane.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alkane.
科学的研究の応用
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. The alcohol and sulfanyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-2-ol: Similar structure but with the alcohol group at a different position.
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-1-ol: Another isomer with the alcohol group at the terminal position.
2-Methyl-6-[(propan-2-yl)sulfanyl]hexane: Lacks the double bond present in the original compound.
Uniqueness
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
72087-69-5 |
|---|---|
分子式 |
C10H20OS |
分子量 |
188.33 g/mol |
IUPAC名 |
2-methyl-6-propan-2-ylsulfanylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-8(2)10(11)6-5-7-12-9(3)4/h5,7-11H,6H2,1-4H3 |
InChIキー |
IAZPJVNOGGELGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC=CSC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
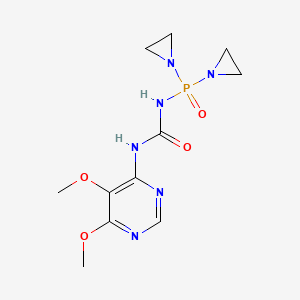
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
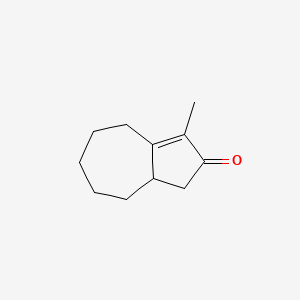
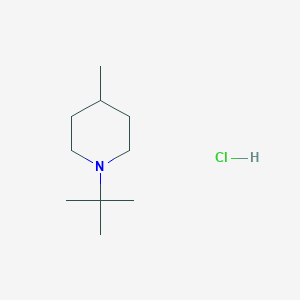
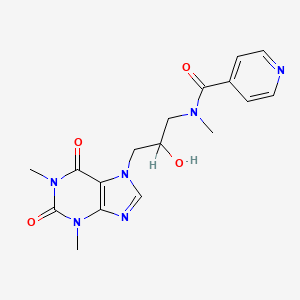
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
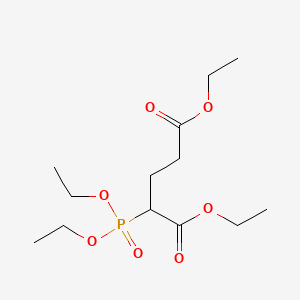
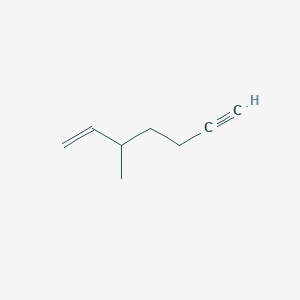

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
